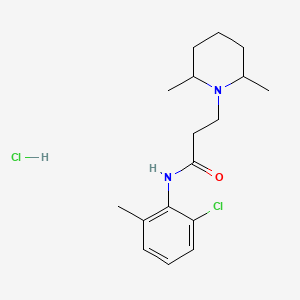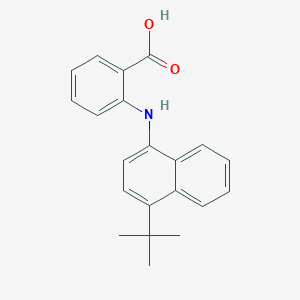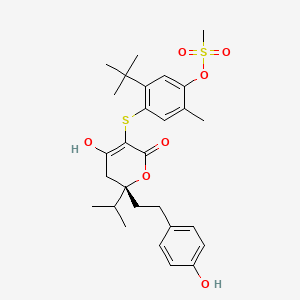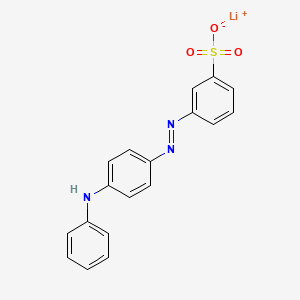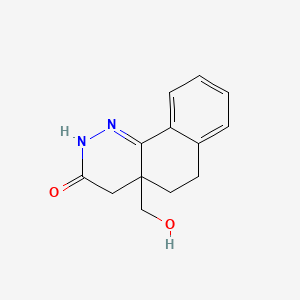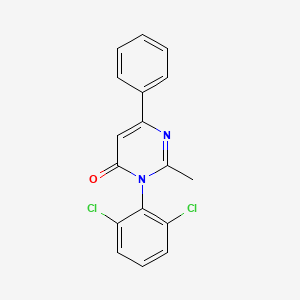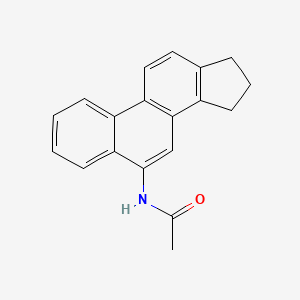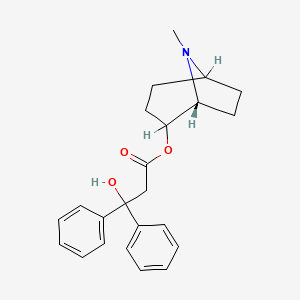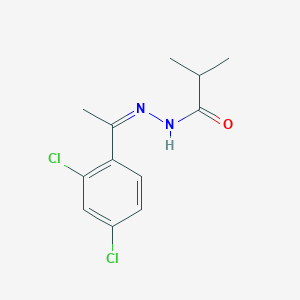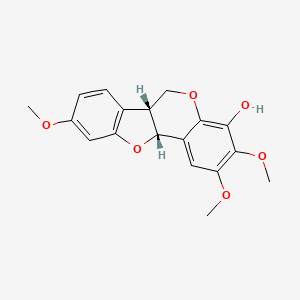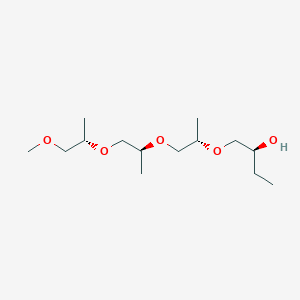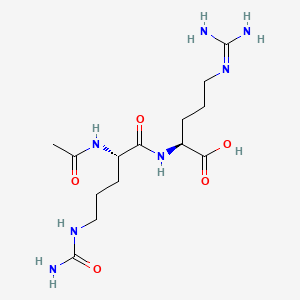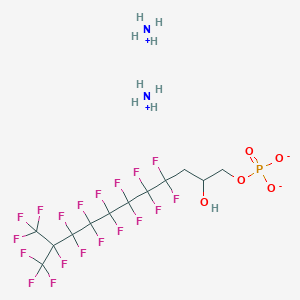
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate is a fluorinated phosphate compound. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is often used in various industrial applications due to its surfactant and lubricating properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate typically involves the esterification of a fluorinated alcohol with phosphoric acid. The reaction is catalyzed by an acid, and the product is purified through various methods such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation due to its fluorinated structure.
Substitution: It can undergo substitution reactions where the ammonium groups are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, which facilitate the substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated phosphate derivatives .
Wissenschaftliche Forschungsanwendungen
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate has several scientific research applications:
Chemistry: Used as a surfactant and lubricant in various chemical processes.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the production of coatings, paints, and plastics to enhance their properties.
Wirkmechanismus
The mechanism of action of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate involves its interaction with molecular targets through its fluorinated phosphate group. This interaction can affect various molecular pathways, leading to its observed effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate
- Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl phosphate
Uniqueness
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate is unique due to its specific fluorinated structure, which imparts high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring these properties .
Eigenschaften
CAS-Nummer |
63295-18-1 |
|---|---|
Molekularformel |
C12H14F19N2O5P |
Molekulargewicht |
658.19 g/mol |
IUPAC-Name |
diazanium;[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] phosphate |
InChI |
InChI=1S/C12H8F19O5P.2H3N/c13-4(14,1-3(32)2-36-37(33,34)35)6(16,17)8(20,21)10(24,25)9(22,23)7(18,19)5(15,11(26,27)28)12(29,30)31;;/h3,32H,1-2H2,(H2,33,34,35);2*1H3 |
InChI-Schlüssel |
ONTZPZSNBFJLNO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


